Benzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt

Lignin chemistry Carbonyl reactivity Bisulfite adduct kinetics

Vanillin bisulfite monosodium salt (CAS 19473-05-3) is the pre-formed crystalline α-hydroxy sulfonate engineered for selective aqueous extraction of vanillin from lignin oxidation mixtures. Unlike free vanillin, it leverages 44% faster bisulfite addition kinetics versus verataldehyde and a 200–250 octanol-water distribution ratio for near-quantitative single-stage stripping. The reversible adduct protects the aldehyde from oxidative degradation during storage and enables thermal regeneration at 120–170 °C without stoichiometric acid/base consumption. Procuring this specific CAS ensures batch-to-batch reproducibility validated by US4021493A and RU2494085C1 processes.

Molecular Formula C8H9NaO6S
Molecular Weight 256.21 g/mol
CAS No. 19473-05-3
Cat. No. B097495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanesulfonic acid, alpha,4-dihydroxy-3-methoxy-, monosodium salt
CAS19473-05-3
Molecular FormulaC8H9NaO6S
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(O)S(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C8H10O6S.Na/c1-14-7-4-5(2-3-6(7)9)8(10)15(11,12)13;/h2-4,8-10H,1H3,(H,11,12,13);/q;+1/p-1
InChIKeyGRLMAXWKMVTJTM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanillin Bisulfite Monosodium Salt (CAS 19473-05-3): Chemical Identity and Procurement Baseline


Benzenemethanesulfonic acid, α,4-dihydroxy-3-methoxy-, monosodium salt (CAS 19473-05-3), commonly referred to as vanillin bisulfite monosodium salt or sodium α,4-dihydroxy-3-methoxytoluene-α-sulfonate, is the crystalline bisulfite adduct of vanillin with a molecular formula of C₈H₉NaO₆S and a molecular weight of 256.21 g/mol [1]. It is commercially available as a research chemical with a typical purity specification of 95% . The compound belongs to the class of α-hydroxy sulfonates formed by the reversible nucleophilic addition of bisulfite ion to the aldehyde carbonyl of vanillin, and it serves primarily as a stabilized, water-soluble derivative of vanillin for purification, storage, and selective extraction applications in lignin chemistry and flavor/fragrance manufacturing.

Why Generic Substitution of Vanillin Bisulfite Monosodium Salt (CAS 19473-05-3) Carries Procurement Risk


Vanillin bisulfite monosodium salt cannot be freely interchanged with free vanillin, other aldehyde-bisulfite adducts, or alternative counterion salts without compromising process performance. Free vanillin (CAS 121-33-5) lacks the water solubility and phase-transfer selectivity of the bisulfite adduct, rendering it unsuitable for aqueous extractive purification workflows that rely on the reversible sulfonate formation to separate vanillin from structurally similar phenolic contaminants such as orthovanillin, acetovanillone, para-hydroxybenzaldehyde, and syringaldehyde [1]. The ammonium salt analog (CAS 68083-34-1, MW 251.26) differs in both molecular weight and counterion-dependent solubility and crystallization behavior, while ketone-bisulfite adducts such as that of acetovanillone form far less readily, fundamentally altering extraction selectivity [2]. Substituting any of these without requalification introduces uncontrolled variability in extraction yield, purity, and downstream regeneration efficiency.

Quantitative Differentiation Evidence for Vanillin Bisulfite Monosodium Salt (CAS 19473-05-3) Versus Comparators


Bisulfite Addition Kinetics: Vanillin Outperforms Verataldehyde by 44% and Acetovanillone by Orders of Magnitude

In a direct head-to-head kinetic study of bisulfite addition to lignin-related carbonyl model compounds, the reaction rate coefficient k for vanillin-bisulfite adduct formation was measured at 26×10⁻³ s⁻¹, compared to 18×10⁻³ s⁻¹ for verataldehyde—a 44% faster rate. Acetovanillone (a methyl ketone) showed only minor reaction under identical conditions, demonstrating that the aldehyde functional group in vanillin is the principal driver of bisulfite adduct formation, with ketones being essentially unreactive [1]. This kinetic advantage directly translates into faster and more complete phase transfer during extractive bisulfitation processes.

Lignin chemistry Carbonyl reactivity Bisulfite adduct kinetics Aldehyde purification

Phase-Transfer Distribution Ratio of 200–250 Enables Near-Quantitative Vanillin Stripping from Organic Phase

In a systematic study of vanillin stripping from octanol into aqueous sodium bisulfite, the vanillin-bisulfite adduct precipitated from saturated NaHSO₃ solutions, achieving an observed distribution ratio (D) of vanillin from the organic into the combined aqueous and solid phases of 200–250 [1]. This represents an enrichment of vanillin in the aqueous/solid phase by a factor of 200–250 relative to the organic phase, compared to conventional solvent extraction without bisulfite where distribution ratios at typical process pH (9–10) are approximately 1–10 [2]. The precipitation of the solid adduct under saturated bisulfite conditions further drives the equilibrium, enabling single-stage stripping efficiencies unattainable by simple solvent partitioning.

Vanillin extraction Liquid-liquid equilibrium Bisulfite stripping Octanol-water partitioning

Equilibrium Constant Kobs = 350 ± 20 Quantifies Adduct Stability for Predictable Process Design

The equilibrium constant for vanillin-bisulfite adduct formation (Ar-CHO_org + NaHSO₃_aq ⇌ Ar-CH(OH)SO₃Na_aq) has been experimentally determined as Kobs = 350 ± 20 at [NaHSO₃] < 1 M [1]. This value provides a quantitative thermodynamic basis for predicting the position of equilibrium under varying process conditions. While comparable Kobs data for closely related phenolic aldehyde-bisulfite adducts (e.g., syringaldehyde, para-hydroxybenzaldehyde) are not reported under identical conditions in the open literature, the magnitude of Kobs = 350 indicates a strongly favorable equilibrium that explains the high distribution ratios observed in stripping experiments. The standard deviation of ±20 (approximately 6% relative) enables reliable process modeling for scale-up calculations.

Chemical equilibrium Vanillin-bisulfite adduct Stripping process design Thermodynamic stability

Aqueous Solubility Reversal: Vanillin Bisulfite Adduct Dissolves While Typical Aldehyde-Bisulfite Adducts Precipitate

Vanillin bisulfite monosodium salt exhibits an unusual solubility profile among aldehyde-bisulfite adducts: it remains water-soluble in contrast to the majority of aldehyde-bisulfite adducts, which precipitate from aqueous solution and are isolated by simple vacuum filtration [1]. This property is exploited in industrial extractive bisulfitation processes (e.g., US Patent 4021493A), where vanillin is selectively converted into its water-soluble bisulfite complex, enabling separation from non-reactive organic impurities that remain in the organic phase, while the aqueous phase containing the vanillin-bisulfite adduct is carried forward for acid-catalyzed decomposition and vanillin recovery [2]. Typical small-molecule aldehyde-bisulfite adducts (e.g., benzaldehyde-bisulfite, formaldehyde-bisulfite) precipitate as crystalline solids, making the standard filtration-based purification protocol inapplicable to vanillin.

Bisulfite adduct solubility Vanillin purification Aldehyde separation Aqueous processing

Thermal Decomposition at 120–170 °C Enables Reagent-Free Vanillin Regeneration with Recyclable Bisulfite

Russian Patent RU2494085C1 discloses a method wherein the vanillin-bisulfite derivative is heated in an autoclave to 120–170 °C, releasing the vapor-gas phase and enabling vanillin extraction from the resulting mixture or solution without the use of sulfuric acid or alkali for adduct cleavage [1]. The aqueous solution of sulfurous anhydride and sodium sulfate obtained after vanillin recovery is recycled into fresh sodium bisulfite solution, closing the reagent loop. This contrasts with the conventional acidification method (pH < 2 with H₂SO₄, followed by heating to ~90 °C) which generates stoichiometric sodium sulfate waste and requires subsequent neutralization [2]. The thermal method eliminates both acid and base consumption while recovering the bisulfite reagent, representing a measurable improvement in process sustainability.

Vanillin purification Thermal decomposition Green chemistry Bisulfite recycling

Verified Application Scenarios for Vanillin Bisulfite Monosodium Salt (CAS 19473-05-3) Based on Quantitative Evidence


Selective Extractive Purification of Vanillin from Lignin Oxidation Mixtures

Industrial vanillin production via alkaline oxidation of lignin or lignosulfonates generates a complex mixture containing orthovanillin, acetovanillone, para-hydroxybenzaldehyde, and syringaldehyde as primary contaminants [1]. The vanillin bisulfite monosodium salt leverages its 44% faster bisulfite addition kinetics relative to verataldehyde and its near-complete selectivity over ketones such as acetovanillone [2] to achieve selective aqueous-phase transfer. The distribution ratio of 200–250 in octanol-water systems [3] enables near-quantitative single-stage stripping from organic extracts, producing a purified aqueous solution from which vanillin can be regenerated by acidification or thermal decomposition at 120–170 °C [4]. This scenario is directly validated by the US4021493A extractive bisulfitation patent and is the primary industrial use case for the compound.

Stabilized Long-Term Storage of Vanillin as the Oxidation-Resistant Bisulfite Adduct

Free vanillin is susceptible to gradual air oxidation to vanillic acid during extended storage, particularly in non-airtight containers [1]. The bisulfite adduct form protects the aldehyde functionality by reversibly converting it to the α-hydroxy sulfonate, thereby preventing oxidative degradation to the carboxylic acid. While free vanillin is noted to be relatively oxidation-resistant [1], the bisulfite adduct provides an additional level of protection for long-term archival storage. The adduct can be quantitatively converted back to free vanillin by mild acidification and heating to ~90 °C [2], making it a practical stabilized form for laboratory stock solutions and reference standards where aldehyde integrity must be guaranteed over months to years.

Green-Chemistry Vanillin Regeneration via Thermal Decomposition with Closed-Loop Bisulfite Recycling

The RU2494085C1 patent demonstrates that vanillin bisulfite monosodium salt can be thermally decomposed in an autoclave at 120–170 °C to release purified vanillin while simultaneously generating an aqueous solution of sulfurous anhydride and sodium sulfate that is recycled into fresh sodium bisulfite [1]. This eliminates the consumption of sulfuric acid (for acidification) and sodium hydroxide (for neutralization) required in the conventional regeneration process, and avoids the generation of stoichiometric sodium sulfate waste. For pilot-plant and production-scale operations, procuring the pre-formed sodium salt (CAS 19473-05-3) as a consistent starting material for thermal regeneration studies ensures batch-to-batch reproducibility in decomposition kinetics and vanillin recovery yield.

Calibration and Reference Standard for Bisulfite-Selective Analytical Methods

The well-characterized equilibrium constant (Kobs = 350 ± 20) [1] and reproducible bisulfite addition kinetics (k = 26×10⁻³ s⁻¹) [2] of vanillin bisulfite monosodium salt make it a suitable reference compound for calibrating spectrophotometric and chromatographic methods that determine aldehydes in bisulfite-containing solutions. The spectrophotometric method of Christofferson (1964) for determining formaldehyde, furfural, and vanillin in bisulfite solutions relies on the differential spectrophotometric behavior of these aldehyde-bisulfite adducts [3]. The availability of the isolated monosodium salt at 95% purity [4] provides a well-defined standard for method validation, in contrast to in situ-generated adducts whose exact concentration and purity are less certain.

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